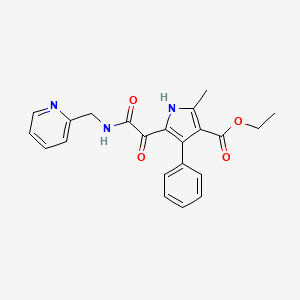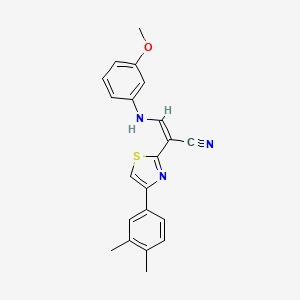
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)cyclohexanecarboxamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. While the exact compound is not directly mentioned in the provided papers, there are related structures that have been synthesized, such as derivatives of cyclohexanecarboxamide and pyrrolidine carboxamides, which are known for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical transformations. For instance, a library of pyrimidine carboxamides was prepared through a parallel solution-phase approach, starting from itaconic acid and leading to various substituted pyrimidine carboxamides with good overall yields and purity . Similarly, derivatives of cyclohexanecarboxamide were synthesized and characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which revealed that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by intramolecular hydrogen bonding . For pyrrolidine derivatives, the pyrrolidine ring can exhibit different conformations, such as an envelope conformation, which can influence the compound's interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of ylid-phosphorane adducts through the Wittig reaction, which is a common method for the synthesis of alkenes . The mechanism and structural reasoning for these reactions are supported by analytical and spectroscopic results. These reactions demonstrate the versatility of the cyclohexanecarboxamide and pyrrolidine frameworks in forming new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of hydrogen bonding can affect the solubility and melting points of these compounds . The crystal packing is often stabilized by a combination of hydrogen bonds and other non-covalent interactions such as C–H⋯π and π-interactions, which can also impact the compound's stability and reactivity .
Applications De Recherche Scientifique
Anti-HIV Potential
One study highlighted a derivative, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, as a potential anti-HIV agent. The structure's configuration enables the formation of infinite chains via hydrogen bonding, which may contribute to its bioactivity against the human immunodeficiency virus type 1 (HIV-1) (R. Tamazyan et al., 2007).
PET Imaging Applications
Another study on a structurally similar compound, N-(2-(4-(2-Methoxy-phenyl)-1-piperazin-1-yl)ethyl)-N-(2-pyridyl) cyclohexanecarboxamide (WAY-100635), explored its use in PET imaging for studying 5-HT1A receptors in the brain. This compound, when labeled with carbon-11, showed promise for brain imaging due to its rapid metabolism to polar compounds, aiding in the development of biomathematical models for interpreting PET data (S. Osman et al., 1996).
Synthesis and Characterization of Derivatives
Research into N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, with various aryl substituents, showed successful synthesis and characterization. This research expands the chemical library of cyclohexanecarboxamide derivatives, offering potential for future applications in medicinal chemistry and material science (Cemal Koray Özer et al., 2009).
Chemical Synthesis Innovations
In a demonstration of chemical synthesis capabilities, a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared through a parallel solution-phase approach. This showcases the versatility of the core structure for generating a wide range of potentially bioactive compounds (Bojana Črček et al., 2012).
Advanced Reaction Mechanisms
A study detailed the rate acceleration of the Baylis-Hillman reaction in polar solvents, implicating the role of hydrogen bonding. While not directly involving the target compound, this research offers insights into reaction mechanisms that could be relevant for synthesizing related cyclohexanecarboxamide derivatives (V. Aggarwal et al., 2002).
Propriétés
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17-11-14(13-20(17)16-9-5-2-6-10-16)12-19-18(22)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOIALZGYDXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![1-(2-methoxyethyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B3006883.png)

![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3006888.png)
![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)
![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)